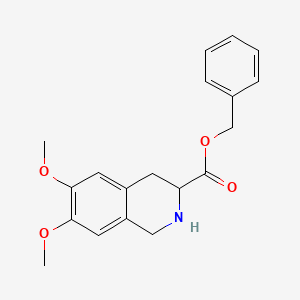

Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Vue d'ensemble

Description

Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is an organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a benzyl ester group attached to a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core, which is a privileged scaffold in drug design due to its presence in many natural and synthetic bioactive molecules .

Méthodes De Préparation

The synthesis of Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be achieved through several synthetic routes. One common method involves the acid-catalyzed esterification of 4-methoxy-1,2,3,4-tetrahydroisoquinoline . This process typically requires the use of strong acids and elevated temperatures to facilitate the reaction. Another approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization, which provides a convenient and efficient route to the tetrahydroisoquinoline core .

Analyse Des Réactions Chimiques

Hydrolysis of the Benzyl Ester Group

The benzyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating pharmacologically active metabolites, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid , which exhibits anticancer activity via IL-6/JAK2/STAT3 pathway inhibition .

Conditions :

-

Acidic Hydrolysis : HCl in acetic acid or trifluoroacetic acid in methylene chloride .

-

Basic Hydrolysis : Aqueous NaOH with reflux.

Example :

Decarboxylation Reactions

The carboxylic acid derivative (post-hydrolysis) can undergo decarboxylation under thermal or catalytic conditions. This reaction is relevant in modifying the tetrahydroisoquinoline scaffold for further functionalization.

Key Pathway :

-

Thermal decarboxylation at elevated temperatures (e.g., 150–200°C) or via metal-catalyzed processes.

Nucleophilic Substitution at the Benzyl Position

The benzyl group can participate in nucleophilic substitution reactions, enabling the introduction of diverse substituents. For example, benzylation using benzyl bromide and K

CO

in acetonitrile yields derivatives with enhanced stereochemical complexity .

Synthetic Protocol :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl bromide | Reflux, 3 h | 2-Benzyl-substituted tetrahydroisoquinoline | 90% |

Catalytic Hydrogenation

The tetrahydroisoquinoline core can undergo hydrogenation to modify ring saturation or reduce specific functional groups. This reaction is typically catalyzed by Pd/C or Raney Ni under H

pressure .

Application :

-

Reduction of the benzyl group to a methylene bridge for structural diversification.

Oxidation and Functional Group Interconversion

Oxidation of the tetrahydroisoquinoline ring or methoxy groups can yield quinoline derivatives or demethylated products. For instance, oxidation with KMnO

or CrO

modifies electronic properties for targeted biological activity .

Notable Reaction :

Stereochemical Modifications

The chiral center at C3 allows for diastereoselective synthesis. For example, using (R)-phenylglycinol as a chiral auxiliary enables enantioselective Petasis reactions to form oxazinone intermediates .

Stereochemical Outcomes :

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess |

|---|---|---|

| (R)-phenylglycinol | Petasis reaction | >90% |

Cyclization Reactions

The compound participates in Pomeranz–Fritsch–Bobbitt cyclization to form polycyclic alkaloid frameworks. This method is pivotal for constructing the tetrahydroisoquinoline backbone .

Mechanism :

-

Formation of a chiral oxazinone intermediate.

-

Cyclization under acidic conditions to yield the tetrahydroisoquinoline core.

Applications De Recherche Scientifique

BDMTIC exhibits various biological activities that make it a candidate for further research in pharmacology and medicinal chemistry:

2.1. Neuroprotective Effects

Research indicates that compounds related to BDMTIC may possess neuroprotective properties beneficial for treating neurodegenerative diseases such as Parkinson's disease. The inhibition of catechol-O-methyltransferase (COMT) by similar tetrahydroisoquinoline derivatives suggests potential applications in enhancing dopaminergic activity .

2.2. Antiviral Properties

BDMTIC has been evaluated for its antiviral activity, particularly as an inhibitor of the influenza virus polymerase acidic (PA) endonuclease domain. This mechanism is crucial for viral replication, positioning BDMTIC as a potential therapeutic agent against influenza .

2.3. Antimicrobial Activity

Studies have shown that tetrahydroisoquinoline derivatives can inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme associated with antibiotic resistance in bacteria. BDMTIC's structural features may contribute to similar antimicrobial properties .

Case Studies and Research Findings

Several studies have documented the effects and applications of BDMTIC and its derivatives:

3.1. In Vitro Studies

In vitro experiments have demonstrated that BDMTIC can inhibit specific enzymatic activities linked to disease progression in neurodegenerative disorders. For instance, its ability to inhibit COMT suggests a pathway for increasing dopamine levels in the brain .

3.2. Synthesis of Enantiomers

The synthesis of both enantiomers of related compounds has been achieved through diastereoselective methods, allowing for the exploration of their differing biological activities. The stereochemistry plays a significant role in the efficacy and safety profiles of these compounds .

Mécanisme D'action

The mechanism of action of Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, modulation of neurotransmitter release, and alteration of signal transduction pathways .

Comparaison Avec Des Composés Similaires

Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be compared with other tetrahydroisoquinoline derivatives, such as:

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the benzyl ester group but shares the core structure.

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Contains a carboxylic acid group instead of a benzyl ester.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Similar core structure with a different substitution pattern

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility.

Activité Biologique

Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (referred to as M1) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C19H22ClNO

- Molecular Weight : 319.83 g/mol

- CAS Number : 81165-23-3

Synthesis Methods

Recent studies have reported various synthesis methods for M1, primarily focusing on diastereoselective approaches. A notable method involves the use of chiral auxiliaries and enzymatic resolution techniques to obtain high yields of the desired compound while maintaining stereochemical integrity .

Antiproliferative Effects

One of the most compelling aspects of M1 is its antiproliferative activity. A study demonstrated that M1 exhibited significant protective effects against hepatocellular carcinoma in rat models induced by diethylnitrosamine. The compound was shown to restore normal liver tissue architecture and improve biochemical markers associated with liver function .

Table 1: Summary of Antiproliferative Effects of M1

| Study | Model | Findings |

|---|---|---|

| Hepatocarcinogenic rats | Significant restoration of liver tissue; improved metabolic profiles | |

| In vitro assays | Inhibition of cancer cell proliferation; potential for anticancer therapy |

Antimicrobial Activity

M1 has also been evaluated for its antimicrobial properties. It has been shown to inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in various bacterial strains. This suggests that M1 could serve as a lead compound for developing new antimicrobial agents .

The mechanism underlying the biological activity of M1 appears to be multifaceted:

- Antioxidant Properties : M1 may exert protective effects through its antioxidant capabilities, reducing oxidative stress in cells.

- Metabolic Modulation : Proton nuclear magnetic resonance (NMR) studies indicate that M1 alters metabolic pathways in hepatocellular carcinoma models, suggesting a role in modulating cellular metabolism .

Case Studies

Several case studies have highlighted the therapeutic potential of M1:

- Hepatocellular Carcinoma : In a controlled study involving diethylnitrosamine-induced rats, M1 treatment led to a significant reduction in tumor size and improved liver function parameters.

- Antimicrobial Resistance : A laboratory study demonstrated that M1 effectively inhibited bacterial growth in strains expressing NDM-1, showcasing its potential as an alternative treatment for resistant infections.

Future Directions

The promising results from preliminary studies warrant further investigation into the pharmacological profiles and therapeutic applications of M1. Future research should focus on:

- Clinical Trials : To evaluate efficacy and safety in humans.

- Mechanistic Studies : To elucidate the precise molecular pathways affected by M1.

- Formulation Development : To enhance bioavailability and therapeutic efficacy.

Propriétés

IUPAC Name |

benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-22-17-9-14-8-16(20-11-15(14)10-18(17)23-2)19(21)24-12-13-6-4-3-5-7-13/h3-7,9-10,16,20H,8,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYMGLDEHRTSOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNC(CC2=C1)C(=O)OCC3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60516137 | |

| Record name | Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82586-59-2 | |

| Record name | Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, phenylmethyl ester, (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.